2,5-Bis(methylsulfonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

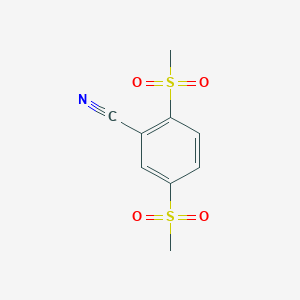

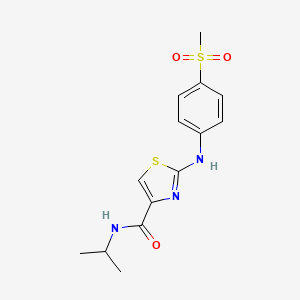

2,5-Bis(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C9H9NO4S2. It contains a total of 25 bonds, including 16 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic nitrile, and 2 sulfones .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered aromatic ring (benzonitrile), two sulfone groups, and a nitrile group . The presence of these functional groups can significantly influence the compound’s reactivity and potential applications.Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.29. It contains a variety of bond types, including multiple bonds and aromatic bonds, which can impact its physical and chemical properties .Applications De Recherche Scientifique

Chemical Structure and Synthesis

2,5-Bis(methylthio)-1,4-benzoquinone and related compounds demonstrate the structural significance of the 2,5-disubstituted benzonitrile framework. The detailed structural analysis reveals important bond distances and interactions, indicating its utility in chemical synthesis and the design of complex molecules (Parvez, Mesher, & Clark, 2000).

Material Science

In material science, 2,5-Bis(methylsulfonyl)benzonitrile derivatives have been explored for their potential in creating novel materials. For instance, the development of nordihydroguaiaretic acid (NDGA) derivatives for multidrug resistance research in cancer treatment showcases the chemical's role in medical research and drug development (L. Huang et al., 2015). Additionally, its application in the synthesis of green fluorophores for imaging applications displays its significance in creating compounds with high fluorescence emission, photostability, and environmental adaptability (Teruo Beppu et al., 2015).

Environmental Applications

The synthesis of novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye treatment illustrates the environmental applications of this compound derivatives. These membranes show enhanced hydrophilicity and dye rejection capabilities, underscoring the chemical's potential in water purification and environmental remediation processes (Yang Liu et al., 2012).

Polymer Science

In polymer science, the chemical serves as a precursor for the synthesis of soluble aromatic polyesters with pendant cyano groups. These polymers exhibit good solubility in common solvents and have high thermal stabilities, demonstrating their utility in creating advanced materials with specific physico-chemical properties (Yikai Yu, Mingzhong Cai, & Tao Wang, 2009).

Propriétés

IUPAC Name |

2,5-bis(methylsulfonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S2/c1-15(11,12)8-3-4-9(16(2,13)14)7(5-8)6-10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIJLWCGYKGGGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2626018.png)

![2-(4-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2626020.png)

![3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2626028.png)

![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2626030.png)

![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2626031.png)

![4-[(3-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2626033.png)

![N-(3-methoxypropyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2626036.png)

![(1R)-1-[3-Fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2626037.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2626040.png)